Cas no 1107061-04-0 (5-(2,3-Dichlorophenyl)-1H-pyrazol-3-amine)

5-(2,3-Dichlorophenyl)-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(2,3-dichlorophenyl)-1H-Pyrazol-3-amine
- 3-Amino-5-(2,3-dichlorophenyl)pyrazole
- NE61109
- 5-(2,3-Dichlorophenyl)-1H-pyrazol-3-amine
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- Inchi: 1S/C9H7Cl2N3/c10-6-3-1-2-5(9(6)11)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14)
- InChI Key: NKAJWUSKKGOBNF-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1C1=CC(N)=NN1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 203
- Topological Polar Surface Area: 54.7
5-(2,3-Dichlorophenyl)-1H-pyrazol-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-65868-2.5g |
5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine |
1107061-04-0 | 95% | 2.5g |
$923.0 | 2023-04-20 | |
Enamine | EN300-65868-10.0g |
5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine |
1107061-04-0 | 95% | 10.0g |
$2024.0 | 2023-04-20 | |
Chemenu | CM120444-250mg |
3-Amino-5-(2,3-dichlorophenyl)pyrazole |
1107061-04-0 | 95% | 250mg |
$*** | 2023-04-03 | |
Enamine | EN300-65868-0.05g |
5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine |
1107061-04-0 | 95% | 0.05g |
$88.0 | 2023-04-20 | |
Enamine | EN300-65868-0.1g |
5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine |
1107061-04-0 | 95% | 0.1g |
$132.0 | 2023-04-20 | |
Enamine | EN300-65868-0.25g |
5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine |
1107061-04-0 | 95% | 0.25g |
$188.0 | 2023-04-20 | |
Aaron | AR01DDVK-100mg |
3-Amino-5-(2,3-dichlorophenyl)pyrazole |
1107061-04-0 | 95% | 100mg |
$207.00 | 2025-02-09 | |
1PlusChem | 1P01DDN8-100mg |
3-Amino-5-(2,3-dichlorophenyl)pyrazole |
1107061-04-0 | 95% | 100mg |
$219.00 | 2023-12-26 | |
1PlusChem | 1P01DDN8-1g |
3-Amino-5-(2,3-dichlorophenyl)pyrazole |
1107061-04-0 | 95% | 1g |
$643.00 | 2023-12-26 | |
1PlusChem | 1P01DDN8-5g |
3-Amino-5-(2,3-dichlorophenyl)pyrazole |
1107061-04-0 | 95% | 5g |
$1748.00 | 2023-12-26 |
5-(2,3-Dichlorophenyl)-1H-pyrazol-3-amine Related Literature
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Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
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C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
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4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
Additional information on 5-(2,3-Dichlorophenyl)-1H-pyrazol-3-amine
5-(2,3-Dichlorophenyl)-1H-pyrazol-3-amine: A Comprehensive Overview
5-(2,3-Dichlorophenyl)-1H-pyrazol-3-amine is a compound with the CAS number 1107061-04-0, which has garnered significant attention in the field of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a pyrazole ring with a dichlorophenyl group, making it a versatile building block for various applications. The pyrazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, while the dichlorophenyl group introduces electron-withdrawing effects, enhancing the compound's reactivity and functionality.
Recent studies have highlighted the potential of 5-(2,3-Dichlorophenyl)-1H-pyrazol-3-amine in drug discovery and material synthesis. Its ability to act as a precursor for more complex molecules has been extensively explored, particularly in the development of pharmaceutical agents targeting specific biological pathways. The compound's electron-deficient aromatic system makes it an ideal candidate for various coupling reactions, enabling the creation of bioactive compounds with tailored properties.
In terms of synthesis, 5-(2,3-Dichlorophenyl)-1H-pyrazol-3-amine can be prepared through a variety of methods, including condensation reactions and cyclization processes. One notable approach involves the reaction of an appropriate diamine with a carbonyl compound under specific conditions to form the pyrazole ring. The introduction of the dichlorophenyl group is typically achieved through substitution or coupling reactions, depending on the desired regiochemistry and stereochemistry.
The compound's applications extend beyond pharmaceuticals into materials science, where it has been utilized in the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions makes it a valuable component in these systems, contributing to their structural integrity and functional properties.
From an environmental perspective, researchers have also investigated the biodegradation and toxicity profiles of 5-(2,3-Dichlorophenyl)-1H-pyrazol-3-amine, ensuring its safe use in various industrial and laboratory settings. These studies have provided valuable insights into its environmental impact and have guided its responsible application in chemical processes.
In conclusion, 5-(2,3-Dichlorophenyl)-1H-pyrazol-3-amine stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, versatile reactivity, and wide-ranging applications make it a subject of continued interest for researchers across multiple disciplines. As new discoveries emerge, this compound is poised to play an even more prominent role in advancing scientific knowledge and technological innovation.
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